Raltegravir beta-D-Glucuronide

Übersicht

Beschreibung

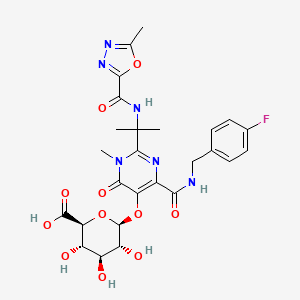

Raltegravir beta-D-Glucuronide is a metabolite of the antiretroviral drug raltegravir, which is used in the treatment of HIV-1 infections. Raltegravir itself is an integrase inhibitor that prevents the integration of viral DNA into the host genome, a critical step in the HIV replication cycle . The beta-D-glucuronide form is produced through the process of glucuronidation, a common metabolic pathway for drug detoxification and excretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Raltegravir beta-D-Glucuronide involves the glucuronidation of raltegravir. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to raltegravir . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature to mimic the conditions in the human liver where glucuronidation naturally occurs.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity. The product is then purified using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Raltegravir beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety .

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes in buffered aqueous solutions.

Major Products

The major product of hydrolysis is raltegravir, while conjugation reactions typically yield various glucuronide conjugates depending on the specific enzyme and substrate involved .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Metabolism

Raltegravir beta-D-Glucuronide is characterized by the following chemical properties:

- Molecular Formula: C26H29FN6O11

- Molecular Weight: 620.5 g/mol

- CAS Number: 952654-62-5

This compound is formed through the glucuronidation of raltegravir, primarily mediated by uridine diphosphate glucuronosyltransferase (UGT) enzymes, particularly UGT1A1. Approximately 70% of administered raltegravir is metabolized to its glucuronide form, which plays a crucial role in its pharmacokinetics and therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its significant role in drug metabolism and elimination:

- Absorption and Distribution: Raltegravir reaches peak plasma concentrations rapidly, with a half-life that supports once-daily dosing regimens.

- Elimination: Most of the drug and its metabolites are excreted through urine (approximately 32%) and feces (51%), with a significant portion appearing as the glucuronide derivative .

HIV Treatment

This compound's primary application lies in HIV treatment:

- Efficacy in Treatment-Naive Patients: Clinical trials have demonstrated that raltegravir is effective in both treatment-naive and treatment-experienced patients, offering a favorable safety profile compared to traditional therapies .

- Combination Therapy: It is often used in combination with other antiretroviral agents to enhance therapeutic outcomes while minimizing toxicity .

Pharmacogenomics

The metabolism of raltegravir can be influenced by genetic polymorphisms in UGT1A1, which may affect individual responses to therapy. Understanding these genetic factors can lead to personalized treatment plans that optimize efficacy and reduce adverse effects .

Safety Profile

This compound has been associated with a favorable safety profile:

- Adverse Events: Studies indicate that adverse events are generally milder compared to previous antiretroviral regimens. Serious complications such as Stevens-Johnson syndrome and liver enzyme elevations have been reported but are relatively rare .

- Long-Term Safety: Long-term studies confirm that patients on raltegravir exhibit lower toxicity levels compared to those treated with older classes of antiretrovirals, making it a preferred option for many clinicians .

Clinical Trials Overview

A summary of pivotal clinical trials involving raltegravir includes:

| Study Name | Patient Population | Key Findings |

|---|---|---|

| STARTMRK | Treatment-naive patients | Demonstrated efficacy and safety over 96 weeks |

| BENCHMRK-1/2 | Treatment-experienced patients | Effective against resistant HIV strains |

| Pharmacogenomic Study | Healthy volunteers | Identified UGT1A1 polymorphisms affecting metabolism |

These studies underscore the importance of this compound in clinical settings, particularly in optimizing HIV treatment strategies.

Wirkmechanismus

Raltegravir beta-D-Glucuronide itself does not have a direct therapeutic effect. Instead, it is a metabolite formed through the glucuronidation of raltegravir. Raltegravir inhibits HIV integrase, an enzyme essential for the integration of viral DNA into the host genome. By preventing this integration, raltegravir disrupts the viral replication cycle, thereby reducing viral load in HIV-1 patients .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dolutegravir beta-D-Glucuronide

- Elvitegravir beta-D-Glucuronide

- Rilpivirine beta-D-Glucuronide

- Darunavir beta-D-Glucuronide

- Ritonavir beta-D-Glucuronide

Uniqueness

Raltegravir beta-D-Glucuronide is unique due to its specific role as a metabolite of raltegravir, the first integrase inhibitor approved for clinical use. Its formation and presence in the body are critical for understanding the pharmacokinetics and metabolism of raltegravir, which is essential for optimizing HIV-1 treatment regimens .

Biologische Aktivität

Raltegravir beta-D-glucuronide (RAL-glucuronide) is a significant metabolite of raltegravir, an integrase inhibitor used in the treatment of HIV-1. This article explores the biological activity, pharmacokinetics, and clinical implications of RAL-glucuronide, drawing from various research studies and case reports.

Overview of Raltegravir and Its Metabolite

Raltegravir is primarily metabolized through glucuronidation , a process predominantly catalyzed by the enzyme UGT1A1 , with minor contributions from UGT1A3 and UGT1A9. The glucuronidation process results in the formation of RAL-glucuronide, which is biologically inactive against HIV-1, meaning that it does not contribute to the therapeutic effects of raltegravir itself .

Pharmacokinetics

The pharmacokinetics of raltegravir and its glucuronide metabolite have been extensively studied. Key findings include:

- Absorption and Distribution : After administration, raltegravir reaches peak plasma concentrations (C_max) within 1 hour. The half-life is relatively short, leading to rapid clearance from the body .

- Excretion : Approximately 70% of the administered dose is recovered in urine and feces, with RAL-glucuronide accounting for a significant portion of this recovery. In humans, RAL-glucuronide represents about 72% of the dose recovered in urine .

- Metabolic Pathways : The metabolism of raltegravir is heavily influenced by genetic polymorphisms in UGT1A1. Variants such as UGT1A1*28 can affect the glucuronidation process, potentially leading to variations in drug exposure among individuals .

Clinical Studies

Several studies have assessed the impact of RAL-glucuronide on therapeutic outcomes:

- A study involving 96 patients demonstrated that UGT1A1 polymorphisms significantly influenced plasma concentrations of both raltegravir and its glucuronide metabolite. Patients with different genotypes exhibited varied metabolic ratios, which could affect drug efficacy and safety profiles .

- In a crossover study with healthy volunteers, it was found that co-administration of atazanavir reduced the formation of RAL-glucuronide significantly, indicating potential drug-drug interactions that could alter therapeutic outcomes .

Case Studies

Case Study 1 : A neonate receiving postnatal HIV prophylaxis with raltegravir exhibited normal metabolic processing into RAL-glucuronide. This case highlights the importance of understanding metabolic pathways in pediatric populations where drug metabolism can differ significantly from adults .

Case Study 2 : In a cohort study evaluating treatment-experienced patients, it was observed that those with certain UGT1A1 polymorphisms had lower trough concentrations of raltegravir but higher levels of its glucuronide metabolite. This finding suggests that genetic testing could guide personalized dosing strategies to optimize therapeutic efficacy while minimizing adverse effects .

Summary Table: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| C_max (Raltegravir) | 4.94 µM |

| Plasma half-life | Rapid clearance (<24 h) |

| % Excreted as RAL-glucuronide | ~72% in urine |

| Major metabolic pathway | Glucuronidation via UGT1A1 |

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIJULFVNPGGMF-LKUMGPRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678673 | |

| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952654-62-5 | |

| Record name | Raltegravir beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952654625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALTEGRAVIR BETA-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q53CNM2XZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.